molecular formula C15H12O5 B14026412 Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B14026412
M. Wt: 272.25 g/mol
InChI Key: PLDQJDMALUSFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is a chemical compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole core substituted with a hydroxyl group at the 7th position, a phenyl group at the 2nd position, and a methyl ester group at the 5th position. This structural motif is found in various natural products and synthetic compounds with significant pharmaceutical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2nd position enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

methyl 7-hydroxy-2-phenyl-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H12O5/c1-18-14(17)10-7-11(16)13-12(8-10)19-15(20-13)9-5-3-2-4-6-9/h2-8,15-16H,1H3

InChI Key

PLDQJDMALUSFHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OC(O2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.